1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(4-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO6S2/c18-12-1-3-13(4-2-12)26(20,21)15-10-19(11-15)27(22,23)14-5-6-16-17(9-14)25-8-7-24-16/h1-6,9,15H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMBDQCULZYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a sulfonyl group and an azetidine ring, which are known to influence its pharmacological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈F₂N₂O₄S₂
- Molecular Weight : 442.48 g/mol
- CAS Number : 796092-26-7
The presence of the dihydrobenzo[b][1,4]dioxin moiety is significant as it may enhance the compound's interaction with biological targets due to its unique electronic and steric properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of neuropharmacology and enzyme inhibition.
1. Neuropharmacological Potential
Studies suggest that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin structure may act as selective dopamine D4 receptor antagonists. This receptor is implicated in several psychiatric disorders, making these compounds potential candidates for drug development aimed at treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. In vitro studies have shown that related sulfonamide derivatives can inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .
Case Study 1: Dopamine D4 Receptor Antagonism
A study investigating the pharmacological profile of similar compounds demonstrated significant antagonistic activity against the dopamine D4 receptor. The results indicated a promising selectivity that could lead to fewer side effects compared to non-selective agents .
Case Study 2: Enzyme Inhibition Assays
In another investigation, various synthesized sulfonamide derivatives were screened against acetylcholinesterase and α-glucosidase. The results showed that some compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity. For instance, one derivative demonstrated an IC50 of 0.5 µM against acetylcholinesterase, highlighting its potential use in Alzheimer's therapy .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 0.5 |
| Compound B | α-Glucosidase | 0.8 |
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes due to the presence of sulfonyl groups, which enhance solubility and bioavailability. The azetidine ring contributes to structural rigidity, potentially improving binding affinity to biological targets.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in a study conducted by the National Cancer Institute (NCI), the compound exhibited a high level of antimitotic activity with mean GI50 values indicating effective inhibition of tumor cell growth . The compound's mechanism of action may involve interference with cellular signaling pathways critical for cancer cell proliferation.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Research indicates that it can inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM) . These inhibitory actions suggest that the compound could be developed into therapeutic agents targeting these diseases.
Synthesis and Derivatives
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step reactions beginning with the formation of sulfonamide derivatives. Various synthetic pathways have been explored to optimize yield and biological activity:
- Starting Materials : The synthesis often starts with readily available sulfonamides and benzodioxane derivatives.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions to form azetidine rings.
- Characterization : The final products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Case Study 1: Antitumor Activity
A comprehensive study evaluated the anticancer activity of the compound against a panel of human tumor cell lines. The results indicated that it significantly inhibited cell growth compared to control groups, showcasing its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of various derivatives of the compound. It was found that certain modifications enhanced its potency against acetylcholinesterase and α-glucosidase, suggesting a structure-activity relationship that could guide future drug design efforts .
Comparison with Similar Compounds
Core Heterocyclic Rings
- Azetidine vs. Diazepane/Diazepine: The target compound’s azetidine ring (4-membered) contrasts with diazepane (7-membered) derivatives like 3-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)aniline (BD629987, ).
- Spiro-Isoxazolines : describes N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(octahydrocycloocta[d]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (5f) , which incorporates a spiro-annulated isoxazoline. The target compound lacks this fused bicyclic system, simplifying synthesis but reducing conformational rigidity .
Sulfonyl Group Substitution
- Dual Sulfonyl Groups : The target compound’s dual sulfonyl groups mirror N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (29) (), though the latter has a single sulfonamide. Dual sulfonyl groups may improve solubility or hydrogen-bonding interactions in biological targets .
- Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group in the target contrasts with methoxyphenyl substituents in compounds like 7-(3-Fluoro-4-methoxybenzyl)-hexahydro-[1,4]dioxino[2,3-g]isoquinoline (19) (). Fluorine’s electronegativity enhances metabolic stability, whereas methoxy groups may modulate lipophilicity .
Sulfonylation Strategies
- Azetidine Sulfonylation: The target compound’s synthesis likely parallels N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (), which use hydrazine and chloroacetyl chloride. However, dual sulfonylation would require sequential reactions with sulfonyl chlorides, as seen in 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-nitrophenyl)sulfonyl)-1,4-diazepane (), where triethylamine (TEA) and dichloromethane (DCM) facilitate sulfonyl chloride coupling .
- Yield Comparison :
Q & A
Q. What are the recommended synthetic routes for synthesizing 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine?
A multi-step synthesis is typically employed, starting with sulfonylation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine using sulfonyl chloride derivatives. Subsequent coupling with 4-fluorophenylsulfonyl chloride via nucleophilic substitution or Mitsunobu reactions can yield the target compound. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate stereochemically pure products . Validation of intermediates using -NMR and LC-MS ensures reaction fidelity.
Q. How should researchers approach structural characterization of this compound?
Use a combination of spectroscopic techniques:
- -/-NMR : To confirm sulfonyl and azetidine ring connectivity.
- High-resolution mass spectrometry (HRMS) : For molecular formula verification.
- X-ray crystallography : To resolve stereochemical ambiguities, particularly around the azetidine ring and sulfonyl group orientations. Cross-reference spectral data with analogs like ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-tetrahydrobenzothiophene derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target sulfotransferases or kinases due to the compound’s sulfonyl motifs.
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Membrane permeability : Employ Caco-2 monolayers to assess bioavailability. Normalize results against controls like ethametsulfuron methyl ester, which shares sulfonylurea structural features .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
Design a kinetic stability study:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 254 nm.
- Identification of degradation products : Use LC-QTOF-MS to fragment and identify byproducts. Compare with theoretical fragmentation patterns from PubChem data .
- Mechanistic insights : Apply density functional theory (DFT) calculations to model sulfonyl bond cleavage energetics under acidic/basic conditions .
Q. What methodologies optimize selective functionalization of the azetidine ring without disrupting sulfonyl groups?
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during sulfonylation.
- Metal-catalyzed cross-coupling : Employ palladium-catalyzed Buchwald-Hartwig amination for regioselective modifications.
- Computational guidance : Perform molecular docking to predict steric/electronic effects of substituents on binding affinity .
Q. How to design experiments to probe synergistic effects with co-administered therapeutic agents?
- Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices.
- Transcriptomic profiling : Apply RNA-seq to identify pathways modulated by the compound alone vs. in combination.
- In vivo validation : Use murine models to assess pharmacokinetic synergies, referencing protocols from leucine-zoospore interaction studies .
Q. What analytical strategies address discrepancies in reported solubility and crystallinity data?
- Polymorph screening : Use solvent-drop grinding with 20 solvents (e.g., DMSO, acetonitrile) to identify stable crystalline forms.
- Dynamic vapor sorption (DVS) : Measure hygroscopicity and amorphous content.
- Thermodynamic modeling : Apply the Hansen solubility parameters to correlate solvent polarity with solubility trends .
Methodological Considerations
Q. How to validate the compound’s role in modulating non-automotive combustion processes (e.g., biofuels)?
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under nitrogen/air atmospheres.
- Calorimetry : Measure heat release rates using microcombustion calorimetry. Compare with renewable fuel additives like trifluoroethoxy derivatives .
Q. What computational tools are recommended for predicting environmental fate and toxicity?
Q. How to reconcile conflicting bioactivity data across different cell lines?
- Meta-analysis : Aggregate datasets from public repositories (e.g., PubChem BioAssay) using standardized normalization protocols.
- Mechanistic deconvolution : Apply pathway enrichment analysis (e.g., Gene Ontology) to identify cell-line-specific targets.
- Experimental replication : Use blinded, multi-center studies to minimize batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
